ethyl (2R,3S)-3-methyloxirane-2-carboxilate
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Overview
Description
Ethyl (2R,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry and various industrial applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R,3S)-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This method is stereospecific and yields the desired epoxide with high enantioselectivity . Another method involves the formation of epoxides from halohydrins through intramolecular SN2 reactions .
Industrial Production Methods
Industrial production of ethyl (2R,3S)-3-methyloxirane-2-carboxylate often employs bioresolution techniques. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum ZJUTZQ200 can resolve racemic mixtures to produce the desired enantiomer with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can convert the epoxide into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, halohydrins, and other substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2R,3S)-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, including drugs like reboxetine and diltiazem.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-3-methyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the epoxide acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
Ethyl (2R,3S)-3-methyloxirane-2-carboxylate can be compared with other similar epoxide compounds:
Ethyl (2S,3R)-3-methyloxirane-2-carboxylate: The enantiomer of the compound, which has different stereochemistry and potentially different reactivity.
Ethyl (2R,3S)-3-phenylglycidate: Another chiral epoxide used in pharmaceutical synthesis.
Ethyl (2R,3S)-2-(7-methoxycarbonyl)heptyl-3-octylcyclopropane-1-carboxylate: A compound with a similar epoxide structure but different substituents.
These comparisons highlight the unique stereochemistry and reactivity of ethyl (2R,3S)-3-methyloxirane-2-carboxylate, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (2R,3S)-3-methyloxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHEFOZRVPJRK-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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